molecular formula C10H9F3O3 B2487872 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 3259-38-9

2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No. B2487872
CAS RN: 3259-38-9
M. Wt: 234.174
InChI Key: XFZJIHDLEUDRJM-UHFFFAOYSA-N
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Description

“2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid” is a molecular entity that has a CAS Number of 1537294-67-9 . It has a molecular weight of 234.17 . It is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .

It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates

An efficient synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates was carried out under solvent-free conditions in an oven or microwave oven via the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate followed by intramolecular cyclization in the presence of silica-immobilized L-proline . This method is economical, easily-operated and environmentally friendly .

Biological Activity of Chromene Ring Moiety

The chromene ring moiety, which includes 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates, has been identified as one of the privileged scaffolds for drug discovery due to its broad spectrum of biological activity . Compounds that possess this group show a variety of activities, including antiviral , anti-tumor , anti-bacterial/antimicrobial , fungicidal , antioxidative , insecticidal agents , and activator of potassium channels effects .

Enhancement or Modification of Biological Activities

Introduction of fluorine atoms into organic compounds, such as 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates, has been known as one of the best strategies for the enhancement or modification of their original biological activities .

Catalyst in Chemical Reactions

2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid can serve as a catalyst in chemical reactions .

Building Block for the Production of Various Materials

This compound is a fundamental building block for the production of various materials .

Versatile Reagent in Organic Synthesis

It serves as a versatile reagent in organic synthesis .

properties

IUPAC Name

2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-9(16,8(14)15)6-3-2-4-7(5-6)10(11,12)13/h2-5,16H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJIHDLEUDRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid

CAS RN

3259-38-9
Record name 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid
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